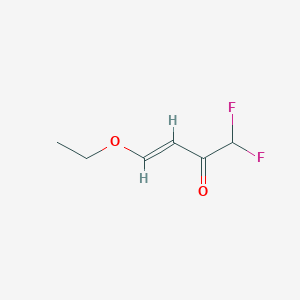
4-Ethoxy-1,1-difluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1,1-difluorobut-3-en-2-one is a useful research compound. Its molecular formula is C6H8F2O2 and its molecular weight is 150.125. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Ethoxy-1,1-difluorobut-3-en-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and oxidation. For example:
-
Step 1 : Ethylation of a difluorinated precursor using ethyl alcohol under controlled pH (e.g., 6.5–7.5) to introduce the ethoxy group.
-
Step 2 : Fluorination via reagents like trifluoroacetic acid or difluoroalkylation agents under anhydrous conditions.
-
Reaction Optimization : Temperature (60–80°C) and solvent polarity (e.g., THF or DMF) significantly influence yield. Kinetic studies suggest higher fluorination efficiency in aprotic solvents .
- Data Table : Common Reaction Parameters
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH, KOH | 70°C | THF | 65–75 |
| 2 | TFAA, NaF | 60°C | DMF | 50–60 |
Q. How can the structure and purity of this compound be validated experimentally?
- Analytical Methods :
- NMR Spectroscopy : 19F NMR is critical for confirming difluoro substitution patterns (δ = -120 to -130 ppm for CF2 groups) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C6H7F2O2 (calc. m/z 163.0412).
- Chromatography : HPLC with UV detection (λ = 210 nm) ensures >95% purity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the difluoro and ethoxy groups in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing difluoro group enhances electrophilicity at the α-carbon, facilitating nucleophilic attack. Ethoxy substituents stabilize transition states via resonance. For example:
-
Kinetic Studies : Second-order rate constants for nucleophilic additions (e.g., with amines) show a 3-fold increase compared to non-fluorinated analogs.
-
DFT Calculations : Mulliken charge analysis confirms increased positive charge density at C3 (Δq = +0.25) due to fluorine’s inductive effect .
- Data Table : Substituent Effects on Reactivity
| Substituent | Rate Constant (k, M−1s−1) | Transition State Energy (kcal/mol) |
|---|---|---|
| -F2 | 0.45 | 18.2 |
| -OEt | 0.38 | 19.5 |
| -H (control) | 0.12 | 24.7 |
Q. How do stereoelectronic effects influence the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : The compound’s planar enone system allows π-π stacking with aromatic residues in enzyme active sites. Fluorine’s electronegativity disrupts hydrogen bonding networks, altering binding affinity.
- Case Study : Docking simulations with cytochrome P450 enzymes reveal a binding energy of -8.2 kcal/mol, driven by hydrophobic interactions with the difluoro moiety .
- Experimental Validation : Competitive inhibition assays (IC50 = 12 µM) confirm reversible binding to catalytic sites .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts during oxidation)?
- Methodological Answer : Byproduct formation often stems from competing pathways:
- Scenario 1 : Over-oxidation to carboxylic acids (e.g., using KMnO4) can be mitigated by switching to milder agents like CrO3/H2SO4.
- Scenario 2 : Epoxidation of the double bond (observed in 15% yield with O3) requires precise control of reaction time (<2 hours) .
- Troubleshooting Workflow :
Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3).
Quench intermediates selectively (e.g., NaHSO3 for peroxides).
Q. Key Considerations for Experimental Design
Properties
CAS No. |
285135-89-9; 375856-23-8 |
|---|---|
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.125 |
IUPAC Name |
(E)-4-ethoxy-1,1-difluorobut-3-en-2-one |
InChI |
InChI=1S/C6H8F2O2/c1-2-10-4-3-5(9)6(7)8/h3-4,6H,2H2,1H3/b4-3+ |
InChI Key |
KGQQKBSALJNKEH-ONEGZZNKSA-N |
SMILES |
CCOC=CC(=O)C(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















